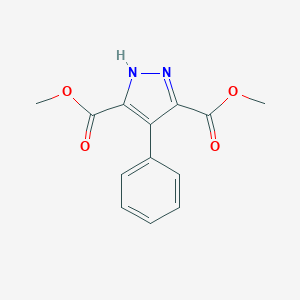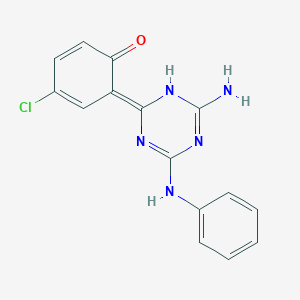
5-(Benzylamino)-3-methyl-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzylamino)-3-methyl-5-oxopentanoic acid, also known as Bz-AMP, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. Bz-AMP belongs to the class of amino acid derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mechanism of Action
The exact mechanism of action of 5-(Benzylamino)-3-methyl-5-oxopentanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of the immune response. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX enzymes, this compound may reduce the production of prostaglandins, thereby reducing inflammation and pain. This compound has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, as well as inhibit tumor growth. This compound has also been found to have neuroprotective effects, with studies showing that it can protect against neuronal damage caused by oxidative stress. Additionally, this compound has been shown to modulate the immune response, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(Benzylamino)-3-methyl-5-oxopentanoic acid is its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor effects, making it a promising candidate for the treatment of a range of disorders. Additionally, this compound has been investigated for its potential use as a neuroprotective agent, which could have implications for the treatment of neurodegenerative diseases. However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound may have off-target effects that could lead to unwanted side effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Future Directions
There are several future directions for research on 5-(Benzylamino)-3-methyl-5-oxopentanoic acid. One area of interest is the development of this compound analogs with improved potency and selectivity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, more studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 5-(Benzylamino)-3-methyl-5-oxopentanoic acid involves the reaction of 5-oxo-3-methylpentanoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. After completion of the reaction, the product is purified by column chromatography or recrystallization to obtain the final compound.
Scientific Research Applications
5-(Benzylamino)-3-methyl-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders such as arthritis. This compound has also been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been investigated for its potential use as a neuroprotective agent, with studies suggesting that it may have a protective effect against neuronal damage caused by oxidative stress.
properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-(benzylamino)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-10(8-13(16)17)7-12(15)14-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
UQLRSEKVPWFODW-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NCC1=CC=CC=C1)CC(=O)O |
Canonical SMILES |
CC(CC(=O)NCC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethyl-2-propanamine](/img/structure/B262443.png)

![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)
![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)
![2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)



